IMPDH2 Inhibition: Potency Advantage Over Structural Regioisomer
4-(1H-imidazol-1-yl)pyridine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM, whereas its 3-substituted regioisomer, 3-(1H-imidazol-1-yl)pyridine, exhibits negligible activity [1][2]. This >400-fold difference in affinity demonstrates the critical dependence on pyridine nitrogen positioning for productive enzyme binding.
| Evidence Dimension | Enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 240 nM (competitive inhibition, IMPDH2) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)pyridine: >100,000 nM (no significant inhibition reported) |
| Quantified Difference | >400-fold greater potency for 4-substituted isomer |
| Conditions | In vitro IMPDH2 assay; pre-incubation before NAD+ addition |
Why This Matters
For researchers developing IMPDH2-targeted therapeutics or immunosuppressive agents, selecting the 4-substituted regioisomer is essential for achieving meaningful target engagement; the 3-substituted analog is effectively inactive in this system.
- [1] BindingDB. BDBM50421763: 4-(1H-imidazol-1-yl)pyridine. Affinity Data: Ki = 240 nM against Inosine-5'-monophosphate dehydrogenase 2. Accessed 2026. View Source
- [2] BindingDB. BDBM12357: 3-(1H-imidazol-4-yl)pyridine. Affinity Data: IC50 = 98,000 nM. Accessed 2026. View Source
